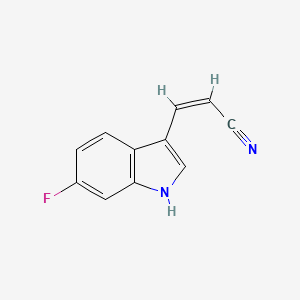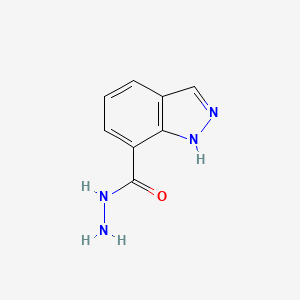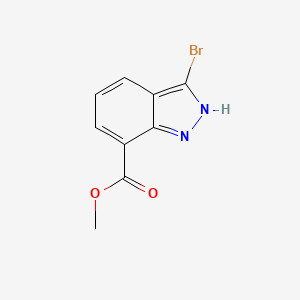
2-ブロモ-4-(4-(トリフルオロメチル)フェニル)チアゾール-5-カルボン酸エチル
説明
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H9BrF3NO2S and its molecular weight is 380.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
トリフルオロメチル基を有する化合物(本化合物など)は、農薬業界で広く利用されています . これらの化合物は、有効な農薬成分の重要な構造モチーフです . フッ素原子の独特の物理化学的特性とピリジン部分の特性が、これらの誘導体の生物活性の原因となっています .
医薬品
本化合物と構造的に類似したトリフルオロメチルピリジンは、医薬品業界で利用されています . いくつかの誘導体は、医薬品および獣医用製品で使用されています . 20種類以上の新しいトリフルオロメチルピリジン含有農薬が、ISO共通名を取得しています .
機能性材料
フッ素を含む有機化合物の開発は、機能性材料分野の進歩に大きく貢献しています . フッ素およびフッ素含有部分の生物活性と化合物の物理特性への影響は、フッ素が発見化学者の武器庫において独特の地位を確立しました .
作物保護
過去20年間に発売された農薬の50%以上がフッ素化されています . 現在市場に出回っているフッ素含有農薬の約40%は、トリフルオロメチル基を含んでいます .
化学合成
本化合物は、化学合成の中間体として使用される可能性があります . その独特の構造は、他の複雑な分子の合成に有用かもしれません.
生物学的研究
本化合物は、生物学的システムとの潜在的な相互作用から、生物学的研究で使用される可能性があります . 例えば、類似の化合物が、トポイソメラーゼIIと相互作用し、DNAの二本鎖切断を引き起こし、最終的に細胞死を引き起こすことが示されています .
作用機序
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that similar compounds interact with their targets to inhibit certain biochemical pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress .
Pharmacokinetics
It is known to have high gi absorption and is a bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19 .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known to be stable at room temperature and should be stored in a refrigerator .
生化学分析
Biochemical Properties
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Cellular Effects
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . This interaction can lead to altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit specific enzymes in bacterial metabolic pathways, leading to disrupted cellular metabolism and bacterial cell death. Additionally, the compound’s metabolism may produce active metabolites that contribute to its biological activity .
Transport and Distribution
The transport and distribution of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity facilitates its transport across lipid membranes, allowing it to reach intracellular targets . It may interact with transporters or binding proteins that aid in its distribution within the body. The compound’s localization and accumulation in specific tissues can affect its overall efficacy and toxicity .
Subcellular Localization
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROTGCXQSNRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694655 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188153-49-2 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


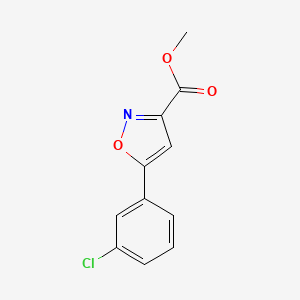
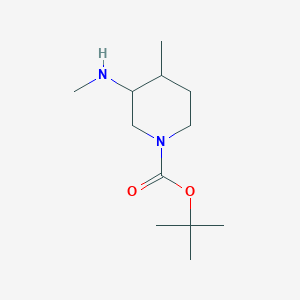
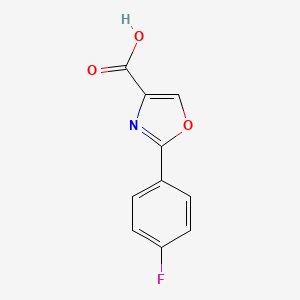
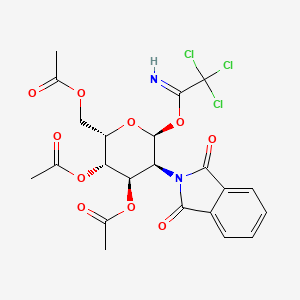
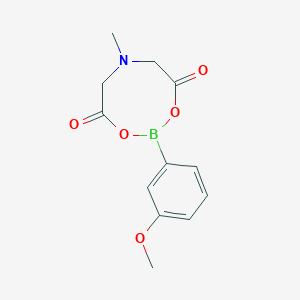
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
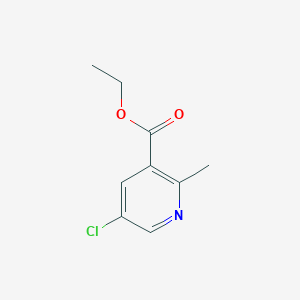


![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
